2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Overview
Description
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C10H9NO2. It is a member of the benzodioxine family, characterized by a dioxine ring fused to a benzene ring.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the 1,4-benzodioxine class of molecules , which have been found to exhibit various biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Biochemical Pathways
It is known that 1,4-benzodioxines can be synthesized via ring closing metathesis using an efficient nitro-grela catalyst .
Result of Action
It is known that 1,4-benzodioxines exhibit various biological activities .
Action Environment
It is known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce amines .
Scientific Research Applications
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1,4-benzodioxine: Lacks the nitrile group, which affects its reactivity and applications.
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine: Contains a chlorine atom instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of both the dioxine ring and the nitrile group, which confer specific reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVUQGTRBXINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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